(2S,3S,4R,E)-2,5-Bis(benzyloxy)-3-fluoro-4-hydroxypentanal O-(tert-butyldimethylsilyl) oxime
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Overview
Description
(2S,3S,4R,E)-2,5-Bis(benzyloxy)-3-fluoro-4-hydroxypentanal O-(tert-butyldimethylsilyl) oxime is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,E)-2,5-Bis(benzyloxy)-3-fluoro-4-hydroxypentanal O-(tert-butyldimethylsilyl) oxime typically involves multiple steps, including the protection of hydroxyl groups, introduction of the fluoro group, and formation of the oxime. The process begins with the protection of hydroxyl groups using benzyl groups, followed by the introduction of the fluoro group through a fluorination reaction. The final step involves the formation of the oxime by reacting the aldehyde with hydroxylamine in the presence of tert-butyldimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,E)-2,5-Bis(benzyloxy)-3-fluoro-4-hydroxypentanal O-(tert-butyldimethylsilyl) oxime undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, (2S,3S,4R,E)-2,5-Bis(benzyloxy)-3-fluoro-4-hydroxypentanal O-(tert-butyldimethylsilyl) oxime is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and interactions with biological macromolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of (2S,3S,4R,E)-2,5-Bis(benzyloxy)-3-fluoro-4-hydroxypentanal O-(tert-butyldimethylsilyl) oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The fluoro group can enhance the compound’s binding affinity and specificity for certain targets, while the hydroxyl and benzyl groups contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4R,E)-2,5-Bis(benzyloxy)-3-chloro-4-hydroxypentanal O-(tert-butyldimethylsilyl) oxime
- (2S,3S,4R,E)-2,5-Bis(benzyloxy)-3-bromo-4-hydroxypentanal O-(tert-butyldimethylsilyl) oxime
- (2S,3S,4R,E)-2,5-Bis(benzyloxy)-3-iodo-4-hydroxypentanal O-(tert-butyldimethylsilyl) oxime
Uniqueness
Compared to its analogs, (2S,3S,4R,E)-2,5-Bis(benzyloxy)-3-fluoro-4-hydroxypentanal O-(tert-butyldimethylsilyl) oxime is unique due to the presence of the fluoro group. The fluoro group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and specificity. This makes it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C25H36FNO4Si |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(2R,3S,4S,5E)-5-[tert-butyl(dimethyl)silyl]oxyimino-3-fluoro-1,4-bis(phenylmethoxy)pentan-2-ol |
InChI |
InChI=1S/C25H36FNO4Si/c1-25(2,3)32(4,5)31-27-16-23(30-18-21-14-10-7-11-15-21)24(26)22(28)19-29-17-20-12-8-6-9-13-20/h6-16,22-24,28H,17-19H2,1-5H3/b27-16+/t22-,23+,24+/m1/s1 |
InChI Key |
BZSNTOZTTTVHAK-KYVNNWOGSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O/N=C/[C@@H]([C@H]([C@@H](COCC1=CC=CC=C1)O)F)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)ON=CC(C(C(COCC1=CC=CC=C1)O)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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